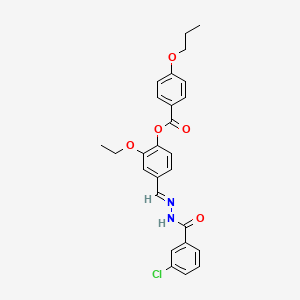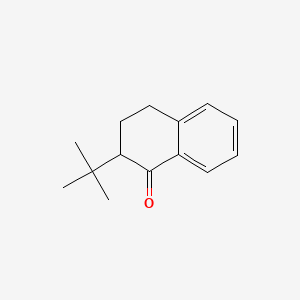
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone: is an organic compound belonging to the class of naphthalenones It is characterized by a tert-butyl group attached to the second carbon of a dihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group.
Reduction: The resulting product is then subjected to catalytic hydrogenation to reduce the aromatic ring, forming the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of naphthalene derivatives and tert-butyl chloride.
Catalysts: Employing efficient catalysts to ensure high yield and purity.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated naphthalenone derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the electrophile used.
Scientific Research Applications
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
2-tert-Butyl-1-naphthaldehyde: Contains an aldehyde group instead of a ketone.
2-tert-Butyl-1-naphthoic acid: Features a carboxylic acid group.
Uniqueness
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone is unique due to its dihydronaphthalenone structure, which imparts distinct chemical properties and reactivity compared to its fully aromatic or fully saturated counterparts.
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-tert-butyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
UEAGJMQDBXPLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


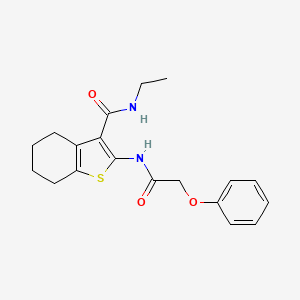
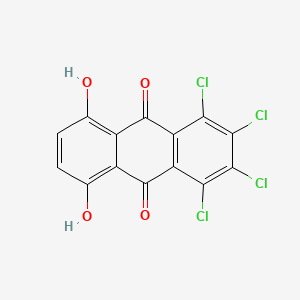
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
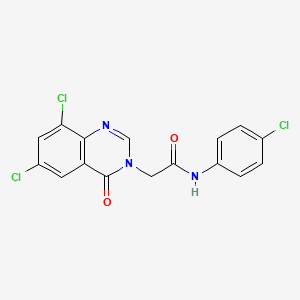
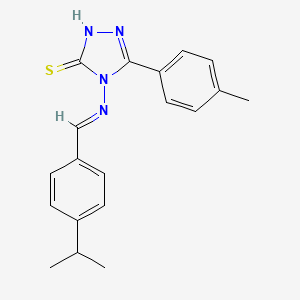



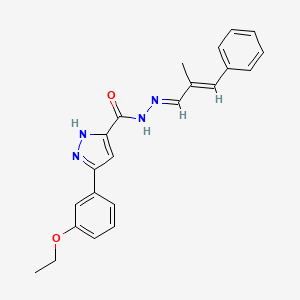
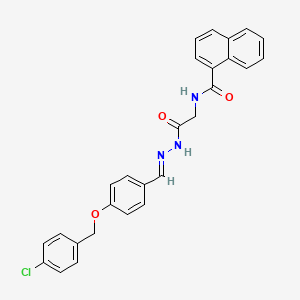

![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)
![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)
